![molecular formula C20H19N5OS B6558839 N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide CAS No. 1170434-37-3](/img/structure/B6558839.png)

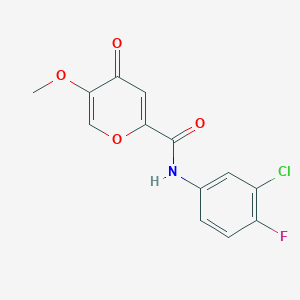

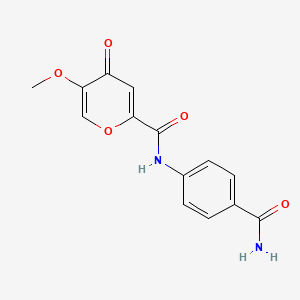

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-(dimethylamino)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are part of a collection of rare and unique chemicals often used by early discovery researchers .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can vary greatly depending on the specific compound. For example, the linear formula for N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is C14H10N2OS .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can be complex and varied. They can undergo a range of reactions depending on the specific derivative and the conditions under which the reaction is carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific compound. For example, N-(1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has a molecular weight of 254.313 .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their potential as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of newly synthesized molecules with standard reference drugs. Notably, these new benzothiazole derivatives exhibit better inhibition potency against M. tuberculosis .

Medicinal Chemistry and Drug Development

The compound’s structure makes it an interesting candidate for further exploration in drug discovery. Researchers investigate its interactions with biological targets, aiming to design more effective drugs. Molecular docking studies against specific targets (such as DprE1) help identify potent inhibitors with enhanced anti-tubercular activity .

Luminescent Properties

Certain benzothiazole derivatives, including those related to VU0643525-1, exhibit luminescence properties. For instance, N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) and N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) have been investigated. Understanding their luminescent behavior can have applications in materials science and optoelectronics .

Organic Synthesis and Chemical Reactions

The synthesis of benzothiazole derivatives involves various pathways, such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Researchers explore these synthetic methods to access novel compounds with diverse properties. The compound’s structure may serve as a building block for other heterocyclic molecules .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-(dimethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-12-18(22-19(26)14-8-10-15(11-9-14)24(2)3)25(23-13)20-21-16-6-4-5-7-17(16)27-20/h4-12H,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHFAQTNPJNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558795.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-cyanobenzamide](/img/structure/B6558828.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B6558830.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B6558837.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6558841.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-methanesulfonylbenzamide](/img/structure/B6558851.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6558859.png)